3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline
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Overview
Description
3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline is a chemical compound with the molecular formula C17H21NSi It is a member of the azasiline family, which are heterocyclic compounds containing silicon and nitrogen atoms within their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline typically involves the reaction of benzyl chloride with 1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced forms with hydrogen atoms added to the nitrogen or silicon atoms.
Substitution: Formation of substituted benzyl derivatives with various functional groups attached to the benzyl ring.
Scientific Research Applications
3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]oxasiline: Similar structure but contains an oxygen atom instead of silicon.
3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]thiazasiline: Contains a sulfur atom in place of silicon.
3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]phosphasiline: Contains a phosphorus atom instead of silicon.
Uniqueness
3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline is unique due to the presence of a silicon atom within its ring structure, which imparts distinct chemical and physical properties. This silicon atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H21NSi |
---|---|
Molecular Weight |
267.44 g/mol |
IUPAC Name |
3-benzyl-1,1-dimethyl-2,4-dihydro-3,1-benzazasiline |
InChI |
InChI=1S/C17H21NSi/c1-19(2)14-18(12-15-8-4-3-5-9-15)13-16-10-6-7-11-17(16)19/h3-11H,12-14H2,1-2H3 |
InChI Key |
RXCSACAHUYRXEA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CN(CC2=CC=CC=C21)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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